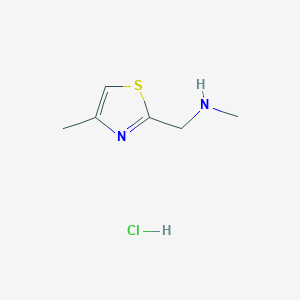

N-Methyl(4-methyl-1,3-thiazol-2-yl)methanamine hydrochloride

CAS No.: 2204587-61-9

Cat. No.: VC3174052

Molecular Formula: C6H11ClN2S

Molecular Weight: 178.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2204587-61-9 |

|---|---|

| Molecular Formula | C6H11ClN2S |

| Molecular Weight | 178.68 g/mol |

| IUPAC Name | N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C6H10N2S.ClH/c1-5-4-9-6(8-5)3-7-2;/h4,7H,3H2,1-2H3;1H |

| Standard InChI Key | GXDPITFLPMQMNR-UHFFFAOYSA-N |

| SMILES | CC1=CSC(=N1)CNC.Cl |

| Canonical SMILES | CC1=CSC(=N1)CNC.Cl |

Introduction

Chemical Identity and Properties

N-Methyl(4-methyl-1,3-thiazol-2-yl)methanamine hydrochloride is a derivative of the thiazole ring system, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. The compound is characterized by its distinct chemical identity and physical properties that make it valuable for various applications.

Chemical Identification Data

The compound's essential identification parameters provide researchers with the necessary information to accurately work with and reference this material. The following table presents the key identifiers for N-Methyl(4-methyl-1,3-thiazol-2-yl)methanamine hydrochloride:

| Property | Value |

|---|---|

| CAS Number | 2204587-61-9 |

| Molecular Formula | C6H11ClN2S |

| Molecular Weight | 178.68 g/mol |

| IUPAC Name | N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C6H10N2S.ClH/c1-5-4-9-6(8-5)3-7-2;/h4,7H,3H2,1-2H3;1H |

| Standard InChIKey | GXDPITFLPMQMNR-UHFFFAOYSA-N |

| SMILES | CC1=CSC(=N1)CNC.Cl |

| Canonical SMILES | CC1=CSC(=N1)CNC.Cl |

| PubChem Compound | 146675624 |

Structural Features

The structural composition of N-Methyl(4-methyl-1,3-thiazol-2-yl)methanamine hydrochloride consists of a thiazole core with specific functional group attachments. The thiazole ring contains a methyl group at the 4-position, while the 2-position connects to a methylamine group. The arrangement of these functional groups around the heterocyclic core contributes significantly to the compound's reactivity profile and potential biological interactions.

The presence of the nitrogen and sulfur atoms within the thiazole ring creates an electron-rich system with unique electronic properties. These electronic characteristics influence the compound's behavior in chemical reactions and its ability to interact with biological targets such as enzymes and receptors, potentially conferring therapeutic properties.

Synthesis Methodologies

Laboratory Synthesis Approaches

The synthesis of N-Methyl(4-methyl-1,3-thiazol-2-yl)methanamine hydrochloride typically involves the reaction of 4-methylthiazole derivatives with methylamine under controlled conditions. This process often requires a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The multistep synthetic route must be carefully managed to ensure high yields and product purity.

The general synthetic pathway commonly includes:

-

Preparation of appropriate 4-methylthiazole starting materials

-

Activation of the thiazole ring for nucleophilic attack

-

Introduction of the methylamine group through controlled reaction conditions

-

Formation of the hydrochloride salt through acid treatment

-

Purification through recrystallization or other appropriate techniques

Industrial Production Methods

In industrial settings, the production of N-Methyl(4-methyl-1,3-thiazol-2-yl)methanamine hydrochloride employs more sophisticated approaches to enhance efficiency and scale. Continuous flow reactors and optimized reaction conditions are utilized to achieve high yields and purity. Catalysts and advanced purification techniques are often employed to ensure the quality of the final product.

The industrial production process typically focuses on:

-

Optimizing reaction parameters such as temperature, pressure, and concentration

-

Implementing efficient mixing and heat transfer systems

-

Utilizing catalysts to improve reaction kinetics and selectivity

-

Developing effective isolation and purification procedures

-

Establishing robust quality control measures to ensure consistent product quality

Biological Activities

While specific data on the biological activities of N-Methyl(4-methyl-1,3-thiazol-2-yl)methanamine hydrochloride is limited, thiazole derivatives in general have demonstrated promising antimicrobial, antifungal, and anticancer properties. These activities are attributed to the interaction of the thiazole ring with various biological targets such as enzymes and receptors.

Antifungal Properties

Similar to their antibacterial activity, thiazole derivatives have shown antifungal properties against various fungal species. The mechanism often involves interference with fungal cell wall synthesis or disruption of membrane integrity. The specific arrangement of functional groups in N-Methyl(4-methyl-1,3-thiazol-2-yl)methanamine hydrochloride may provide unique interactions with fungal cellular targets.

Anticancer Activity

Some thiazole-containing compounds have demonstrated anticancer properties through various mechanisms, including enzyme inhibition, interference with DNA replication, and disruption of cellular signaling pathways. The potential anticancer activity of N-Methyl(4-methyl-1,3-thiazol-2-yl)methanamine hydrochloride would need to be evaluated through specific screening assays and detailed mechanistic studies.

Applications in Research and Industry

N-Methyl(4-methyl-1,3-thiazol-2-yl)methanamine hydrochloride serves as a valuable building block for the synthesis of more complex molecules with applications spanning multiple fields.

Pharmaceutical Research Applications

In pharmaceutical research, N-Methyl(4-methyl-1,3-thiazol-2-yl)methanamine hydrochloride can function as an intermediate in the synthesis of drug candidates with potentially therapeutic properties. The thiazole core is present in various marketed drugs and drug candidates, highlighting the importance of thiazole derivatives in medicinal chemistry.

The compound's potential applications in pharmaceutical research include:

-

Development of novel antimicrobial agents to address antibiotic resistance

-

Creation of antifungal compounds with improved efficacy and reduced side effects

-

Design of anticancer agents targeting specific molecular pathways

-

Synthesis of enzyme inhibitors for various therapeutic applications

Material Science Applications

Beyond pharmaceutical applications, N-Methyl(4-methyl-1,3-thiazol-2-yl)methanamine hydrochloride may contribute to the development of functional materials with specific properties. Heterocyclic compounds like thiazoles have been incorporated into materials with applications in:

-

Conductive polymers and electronic materials

-

Sensors and diagnostic tools

-

Catalysts for chemical transformations

-

Specialty coatings with specific physical or chemical properties

Future Research Directions

The continued exploration of N-Methyl(4-methyl-1,3-thiazol-2-yl)methanamine hydrochloride and related thiazole derivatives presents several promising research avenues. These potential directions include:

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies could elucidate the impact of specific structural modifications on the biological activities of N-Methyl(4-methyl-1,3-thiazol-2-yl)methanamine hydrochloride. Such investigations would provide valuable insights for the rational design of more potent and selective compounds with enhanced therapeutic properties.

Novel Synthetic Methodologies

The development of more efficient and environmentally friendly synthetic routes for N-Methyl(4-methyl-1,3-thiazol-2-yl)methanamine hydrochloride production could enhance its accessibility and reduce manufacturing costs. Green chemistry approaches, including catalytic methods and solvent-free reactions, represent important areas for future exploration.

Expanded Biological Screening

Broader biological screening of N-Methyl(4-methyl-1,3-thiazol-2-yl)methanamine hydrochloride against diverse targets could reveal previously unrecognized activities. High-throughput screening approaches combined with computational modeling might identify novel applications in addressing unmet medical needs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume